molecular formula C15H19N5O5 B2558778 ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate CAS No. 2034373-71-0

ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate

Cat. No.: B2558778
CAS No.: 2034373-71-0
M. Wt: 349.347
InChI Key: OHYDDCHMEOZUDM-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate is a complex organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. It has a multifaceted structure that makes it an intriguing subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate typically involves multi-step organic reactions. Starting from basic organic molecules, the synthesis might include steps such as alkylation, amidation, and esterification under controlled conditions to achieve the desired compound. Reagents commonly used include ethyl bromoacetate, urea derivatives, and pyrido[2,3-d]pyrimidine derivatives.

Industrial Production Methods

Industrial production methods leverage the scalability of chemical processes. Techniques like batch processing or continuous flow chemistry may be utilized to produce this compound on a larger scale. Optimized reaction conditions, including temperature, pressure, and catalyst presence, ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate can undergo oxidation reactions, potentially altering its functional groups.

  • Reduction: : Reduction can target specific carbonyl groups within the compound, modifying its properties.

  • Substitution: : The compound may participate in nucleophilic substitution reactions, especially due to the presence of ester and amide functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Solvents: : Ethanol, water, or dichloromethane depending on the reaction type.

Major Products Formed

The products formed from these reactions vary based on the specific reagents and conditions used but often include modified versions of the original compound with altered functional groups, enhancing or reducing its activity.

Scientific Research Applications

Ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate is used in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic effects.

  • Industry: : Possible uses in manufacturing specialty chemicals.

Mechanism of Action

The compound's effects are mediated through interactions with molecular targets such as enzymes or receptors. These interactions may involve binding to active sites or altering the structure of macromolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Compared to other pyrido[2,3-d]pyrimidine derivatives, ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate exhibits unique reactivity due to its specific functional groups and structural arrangement. Similar compounds include:

  • Mthis compound

  • Ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)butanoate

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Properties

IUPAC Name

ethyl 3-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethylcarbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5/c1-2-25-11(21)5-7-17-14(23)18-8-9-20-13(22)10-4-3-6-16-12(10)19-15(20)24/h3-4,6H,2,5,7-9H2,1H3,(H,16,19,24)(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYDDCHMEOZUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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